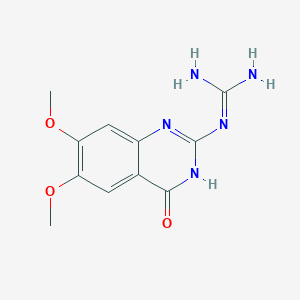

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine

Overview

Description

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is a quinazoline derivative with the molecular formula C11H13N5O3 and a molecular weight of 263.25 g/mol.

Preparation Methods

The synthesis of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine typically involves multiple steps. One common synthetic route starts with the O-alkylation of methyl 3,4-dihydroxy-benzoate using either 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane . The reaction conditions often require a basic catalyst such as NaOH to facilitate the process. The intermediates are then subjected to further reactions, including nitration and reduction, to yield the desired quinazoline derivative .

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis to meet specific requirements . These methods ensure the compound’s availability for various research and industrial applications.

Chemical Reactions Analysis

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of various reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

Biology: The compound has been studied for its potential biological activities, including anticancer and antibacterial properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique chemical properties make it valuable for industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes . The compound’s effects are mediated through its binding to these targets, which can result in various biological outcomes, such as the inhibition of cancer cell growth or the suppression of bacterial activity .

Comparison with Similar Compounds

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:

4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline: This compound shares a similar quinazoline core but has different substituents, leading to distinct biological activities.

6,7-Dimethoxy-2,4-quinazolinedione: Another quinazoline derivative with unique chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Biological Activity

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is a quinazoline derivative that has garnered attention for its significant biological activities, particularly as an inhibitor of prolyl hydroxylase enzymes. This compound's unique structure contributes to its potential therapeutic applications in various medical fields, including oncology and fibrotic diseases.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 263.25 g/mol. The compound features a quinazoline core with guanidine functionality, enhancing its biological activity compared to simpler derivatives.

This compound primarily functions as an inhibitor of prolyl hydroxylase enzymes . These enzymes are critical in collagen synthesis and hypoxia signaling pathways. By inhibiting these enzymes, the compound may play a role in managing conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers.

Biological Activities

-

Prolyl Hydroxylase Inhibition :

- The compound has been shown to effectively inhibit prolyl hydroxylase activity, which is essential for collagen synthesis. This inhibition can lead to reduced fibrosis and improved outcomes in fibrotic diseases.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This aspect highlights its potential use in treating infections.

-

Antitumor Activity :

- Research indicates that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapies. Its ability to modulate enzymatic activities related to tumor growth is of particular interest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Prolyl Hydroxylase Inhibition | Significant inhibition observed in vitro; potential therapeutic applications in fibrosis and cancer | |

| Antimicrobial Activity | Effective against a range of pathogens; further studies needed for specific efficacy | |

| Antitumor Activity | Indications of reduced tumor cell proliferation; requires more extensive clinical trials |

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The synthesis methods include O-alkylation processes and subsequent condensation reactions.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinazoline | Quinazoline core with methoxy group | Lesser biological activity compared to N-(6,7...) |

| 7-Methoxyquinazolinone | Methoxy group at position 7 | Different reactivity profiles |

| Guanidine Derivatives | Core guanidine structure without quinazoline ring | Different pharmacological profiles |

Properties

IUPAC Name |

2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLNDYANIWBMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.